Comparative Potency vs. Nutlin‑1 in a Standardized MDM2–p53 ELISA Competition Assay
In a Searcey ELISA competition assay utilizing immobilized biotinylated SGSG‑p53 peptide (residues 17–27) and recombinant MDM2, chlorofusin exhibited an IC₅₀ of 8 μM, whereas the well‑established standard nutlin‑1 produced an IC₅₀ of 0.13 μM [1]. Although chlorofusin is 61.5‑fold less potent than nutlin‑1 under these conditions, its activity is mediated by a structurally distinct scaffold that requires the intact azaphilone–cyclic peptide conjugate, offering a complementary pharmacological probe orthogonal to the nutlin chemotype.
| Evidence Dimension | p53–MDM2 binding inhibition (IC₅₀) in ELISA competition assay |
|---|---|
| Target Compound Data | Chlorofusin: IC₅₀ = 8 μM |
| Comparator Or Baseline | Nutlin‑1: IC₅₀ = 0.13 μM |
| Quantified Difference | Chlorofusin is 61.5‑fold less potent (8 μM vs. 0.13 μM) |
| Conditions | Searcey ELISA competition assay; immobilized SGSG‑p53 peptide (aa 17–27); recombinant MDM2; absence of Triton X‑100 |
Why This Matters
Chlorofusin provides a structurally orthogonal MDM2 antagonist tool, enabling studies that are insensitive to nutlin‑acquired resistance or that probe non‑nutlin molecular recognition of the MDM2 N‑terminal domain.
- [1] Clark RC, Lee SY, Hwang I, Searcey M, Boger DL. Evaluation of chlorofusin, its seven chromophore diastereomers, and key analogues. Tetrahedron Lett. 2009;50(26):3151‑3153. doi:10.1016/j.tetlet.2009.01.081 View Source
